Product packaging for Dehydro Fosinopril Sodium Salt(Cat. No.:)

Dehydro Fosinopril Sodium Salt

Cat. No.: B1161907
M. Wt: 579.6
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Angiotensin-Converting Enzyme (ACE) Inhibitors

To understand the context of Dehydro Fosinopril (B1673572) Sodium Salt, one must first understand the drug with which it is associated, Fosinopril. Fosinopril Sodium belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. drugbank.com ACE inhibitors are a cornerstone in the management of cardiovascular conditions. chemicalbook.com They work by blocking the action of ACE, a peptidyl dipeptidase enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). drugbank.comhres.ca

The enzyme's primary function is to convert the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II. nih.gov Angiotensin II constricts blood vessels, leading to increased blood pressure, and also stimulates the adrenal cortex to release aldosterone (B195564), a hormone that promotes sodium and water retention. hres.canih.gov By inhibiting this conversion, ACE inhibitors like Fosinopril decrease the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. vulcanchem.comnih.gov This dual action helps to lower blood pressure. Dehydro Fosinopril Sodium Salt is not known to possess this inhibitory activity; its relevance is strictly as a process-related impurity in the production of the active ACE inhibitor, Fosinopril. vulcanchem.com

This compound as a Prodrug System and its Active Metabolite Fosinoprilat (B1673573)

The therapeutic action of Fosinopril is realized through a prodrug system. Fosinopril itself is an ester prodrug, which is pharmacologically inactive until it is metabolized in the body. drugbank.comhres.canih.gov After oral administration, Fosinopril Sodium is absorbed and then rapidly hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver. researchgate.netnih.gov

This hydrolysis cleaves the ester group, converting the prodrug Fosinopril into its active diacid metabolite, Fosinoprilat. drugbank.comnih.govnih.gov Fosinoprilat is the pharmacologically active molecule that competitively inhibits the angiotensin-converting enzyme. drugbank.comnih.gov This active metabolite is also referred to in scientific literature by the designation SQ 27,519. chemicalbook.comchem-soc.si

This compound is not part of this prodrug-to-active-drug conversion. It is a separate entity classified as a synthesis impurity. vulcanchem.combiomart.cn Research into this compound is therefore focused on ensuring that its levels are minimized in the final Fosinopril Sodium drug product, thereby guaranteeing the purity and consistency of the prodrug.

Overview of Key Research Areas and Methodological Approaches

The principal area of research involving this compound is the development and validation of analytical methods for impurity profiling in bulk Fosinopril Sodium and its pharmaceutical formulations. researchgate.netasianjpr.com The primary goal of this research is to create robust, sensitive, and selective methods to separate, identify, and quantify this compound and other related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is the most common methodological approach. chem-soc.siasianjpr.comresearchgate.net These methods are validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure they are accurate, precise, linear, and robust. researchgate.net

Key research findings are centered on optimizing chromatographic conditions to achieve clear separation of Fosinopril from its impurities. For instance, studies have detailed specific mobile phase compositions, column types, and detector settings that effectively resolve these compounds. One study developed an RP-HPLC method capable of separating Fosinopril Sodium from a degradation product (Fosinoprilat, SQ 27,519), highlighting the method's selectivity. chem-soc.siresearchgate.net Another developed an HPLC method for the identification and quantification of Fosinopril Sodium and eight of its related impurities, demonstrating the comprehensive nature of this analytical work. asianjpr.com

Below are tables summarizing the conditions and findings from representative analytical studies.

Table 1: HPLC Methodologies for Fosinopril and Impurity Analysis
ParameterMethod 1 DetailsMethod 2 Details
TechniqueReverse-Phase HPLCReverse-Phase HPLC
ColumnX Terra™ C18 (150 mm x 4.6 mm, 5 µm)Hypersil ODS C18 (250 mm x 4.6 mm, 3 µm)
Mobile PhaseMethanol (B129727):Water (75:25 v/v), pH adjusted to 3.1 with orthophosphoric acidWater:Acetonitrile:1% orthophosphoric acid (65:25:10 v/v/v) with a gradient run
Flow Rate1.0 mL/min1.2 mL/min
Detection Wavelength220 nm210 nm
Column Temperature45°C35°C
Internal StandardPropylparabenNot specified
Source chem-soc.siresearchgate.net asianjpr.comasianjpr.com
Table 2: Example Retention Times (min) from HPLC Analysis
CompoundRetention Time (min)Analytical Method Source
Fosinopril Sodium7.026 chem-soc.si
Fosinoprilat (SQ 27,519 / Degradation Product)4.835 chem-soc.si
Fosinopril Sodium50.3 asianjpr.com
Impurity-A10.2 asianjpr.com
Impurity-B29.3 asianjpr.com
Impurity-C25.1 asianjpr.com

Properties

Molecular Formula

C₃₀H₃₉NNaO₇P

Molecular Weight

579.6

Synonyms

((4S)-4-Phenyl-1-[(R)-[(S)-1-hydroxy-2-methyl-propoxy](4-phenylbutyl)phospinyl]acetyl-L-prolinepropionate (Ester) Sodium Salt);  USP Fosinopril Related Compound E; 

Origin of Product

United States

Synthetic Strategies and Chemical Pathways

Evolution of Synthetic Methodologies for Fosinopril (B1673572) Sodium

The synthesis of fosinopril is challenging due to its four chiral centers, which means a possible sixteen stereoisomers exist. google.comfda.gov However, only the [1[S(R)],2α,4β] isomer possesses the desired therapeutic activity. google.com Consequently, synthetic strategies have been developed to selectively produce this specific isomer in high purity.

Early methods for synthesizing fosinopril often resulted in a mixture of diastereomers. These approaches required laborious separation techniques to isolate the desired active isomer. One of the significant challenges was the resolution of the chiral phosphorus-containing intermediate.

To overcome the limitations of conventional methods, more efficient and cost-effective industrial-scale syntheses have been developed. These modern approaches focus on improving stereoselectivity and simplifying purification processes.

One significant advancement involves the synthesis of fosinopril as a mixture of four diastereomers, followed by a highly efficient separation process. This method avoids the difficult resolution of early-stage intermediates. Instead, the mixture of final diastereomers is converted into alkali metal salts, such as cesium or other alkali metals, which allows for the selective crystallization of the desired isomer. google.com The isolated salt, for instance the cesium salt dihydrate, is a novel crystalline compound that serves as a useful intermediate for producing high-purity fosinopril sodium. google.com

Another key industrial development is the use of enzymatic hydrolysis for chiral resolution. In this process, a racemic mixture of a key phosphinate ester intermediate is subjected to selective hydrolysis by an enzyme, such as a protease from Bacillus licheniformis. The enzyme selectively hydrolyzes one enantiomer, allowing the other desired enantiomer to be isolated with high purity. google.com This biocatalytic method can achieve a high enantiomeric ratio, typically 96:4 or greater, and offers a more efficient alternative to traditional chemical resolution. google.com

Further refinements for industrial production include improvements in purification. Methods utilizing neutral alumina column chromatography followed by recrystallization have been developed to effectively purify crude fosinopril sodium, ensuring high-purity final products suitable for pharmaceutical formulations. google.com

Synthesis of Key Intermediates

The assembly of the Fosinopril molecule relies on the synthesis and coupling of two crucial chiral building blocks: a phosphoryl intermediate and a proline analog intermediate.

The characteristic phosphinate group of Fosinopril originates from a phosphoryl intermediate, such as (4-phenylbutyl)phosphinic acid. uni.lu The synthesis of phosphinic acids and their derivatives can be achieved through various methods, including palladium-catalyzed reactions or the use of Grignard reagents with phosphorus compounds. organic-chemistry.org

In the context of Fosinopril synthesis, a key intermediate is a phosphinyl acetate (B1210297) derivative. The synthesis of this component can be achieved, and for industrial applications, its chiral resolution is critical. As mentioned, enzymatic resolution provides a highly efficient pathway to obtain the specific enantiomer required for the synthesis of the active Fosinopril isomer. google.com

Table 1: Comparison of Resolution Methods for Phosphoryl Intermediate

Method Description Advantages Disadvantages
Classical Chemical Resolution Formation of diastereomeric salts using a chiral agent like L-cinchonidine, followed by fractional crystallization. google.com Established method. Inefficient, laborious, requires multiple crystallizations, high cost. google.com

| Enzymatic Resolution | Selective enzymatic hydrolysis of a racemic ester intermediate. google.com | High enantiomeric purity (>99:1), milder reaction conditions, more efficient. google.com | Requires specific enzymes and controlled conditions. |

The second key component is trans-4-cyclohexyl-L-proline, which forms the backbone of the molecule. The presence of the cyclohexyl group at the 4th position of the proline ring significantly enhances the potency of Fosinopril. ptfarm.pl

A laboratory-scale, nine-step synthesis for optically active trans-4-cyclohexyl-L-proline has been developed starting from the readily available and inexpensive L-glutamic acid. This multi-step process has a total yield of approximately 25% and produces a final product with 99.7% purity. ptfarm.plnih.gov This method is considered competitive against other routes that start from the more expensive trans-4-hydroxy-L-proline. ptfarm.pl The synthesis involves various analytical methods at each step to ensure purity and correct structure, including HPLC, TLC, IR, and NMR. ptfarm.plnih.gov

Table 2: Properties of trans-4-cyclohexyl-L-proline

Property Value
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.27 g/mol
CAS Number 103201-78-1
Purity (via L-glutamic acid route) 99.7% ptfarm.plnih.gov

Control of Stereochemistry and Chiral Selectivity in Synthesis

Given the four stereocenters in Fosinopril, achieving the correct absolute stereochemistry is the most critical aspect of its synthesis. Control of stereochemistry is paramount because different enantiomers and diastereomers can have vastly different pharmacological activities. researchgate.net

The primary strategies for controlling stereochemistry in Fosinopril synthesis are:

Use of Chiral Precursors: The synthesis builds upon the inherent chirality of its starting materials. The use of L-glutamic acid ensures the correct stereochemistry in the trans-4-cyclohexyl-L-proline intermediate. ptfarm.pl

Chiral Resolution of Intermediates: As discussed, resolving the racemic phosphoryl intermediate is a crucial step. Modern industrial processes favor enzymatic resolution due to its high selectivity, which can yield an enantiomeric purity of 99:1 or higher. google.com This ensures that only the correct isomer is carried forward in the synthesis.

Diastereomeric Separation: An alternative strategy involves coupling the key intermediates to form a mixture of diastereomers and then separating the desired isomer at a later stage. The formation of alkali metal salts, such as cesium salt, allows for the selective crystallization of the therapeutically active Fosinopril isomer from a mixture of four diastereomers, providing a powerful method for purification and chiral control. google.com

These methods ensure the final Fosinopril sodium product consists of a single, highly purified isomer, which is essential for its therapeutic efficacy and safety.

Purification Techniques for Dehydro Fosinopril Sodium Salt

Achieving a high degree of purity for this compound, often starting from a crude product with a purity of around 96.17%, necessitates robust purification methods. google.com A combination of crystallization and chromatographic techniques is employed to effectively remove impurities and yield a final product with a purity of not less than 99.8%. google.com

Recrystallization is a powerful technique for purifying this compound. This process involves dissolving the crude compound in a suitable solvent system and then allowing it to crystallize, leaving impurities behind in the solvent.

A specific method involves the use of a mixed solvent system of 1,1,1-trichloroethane and isopropanol. google.com The eluent from a preceding chromatographic step is first subjected to reduced pressure to remove the chromatography solvents. google.com The resulting residue is then treated with a mixture of 1,1,1-trichloroethane and isopropanol, typically in a volume ratio of 2:1. google.com The mixture is refluxed for approximately 30 minutes, then cooled to around 4°C and left to crystallize overnight. google.com The purified crystals are then collected by filtration and dried. google.com This process has been shown to yield a product with a purity of 99.80% and a yield of 95.2%. google.com

ParameterValue
Recrystallization Solvents1,1,1-Trichloroethane and Isopropanol google.com
Solvent Volume Ratio2:1 (1,1,1-Trichloroethane:Isopropanol) google.com
Process StepReflux for 30 minutes google.com
Crystallization TemperatureCooled to 4°C google.com
Final Purity99.80% google.com
Yield95.2% google.com
Melting Point195-196°C google.com

Column chromatography is a key step in the purification of this compound, particularly for removing impurities that are not effectively eliminated by crystallization alone. Neutral alumina is an effective stationary phase for this purpose. google.com

In a typical procedure, the crude this compound is first dissolved in a suitable solvent such as methanol (B129727). google.com This solution is then loaded onto a column packed with neutral alumina. google.com The separation is achieved by eluting the column with a mobile phase consisting of a mixture of tetrahydrofuran (THF) and methanol. google.com A common volume ratio for the mobile phase is 75:25 (THF:Methanol). google.com The elution is carried out under pressure (e.g., 0.5Mpa) at room temperature, and the fractions containing the desired compound are collected for further processing. google.com

ParameterDescription
Stationary Phase
MaterialNeutral Alumina google.com
Particle Diameter18-200 μm google.com
Pore Size6nm google.com
Mobile Phase
SolventsTetrahydrofuran (THF) and Methanol google.com
Volume Ratio75:25 (THF:Methanol) google.com
Column Conditions
Pressure0.5Mpa google.com
TemperatureRoom Temperature google.com
Flow Rate0.6ml/min google.com

Advanced Analytical Methodologies and Characterization

Chromatographic Method Development and Validation

Chromatographic techniques, particularly liquid and gas chromatography, form the cornerstone of analytical strategies for Dehydro Fosinopril (B1673572) Sodium Salt. These methods are designed to be specific, sensitive, and robust for the separation and quantification of this compound from Fosinopril and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely employed techniques for the analysis of Dehydro Fosinopril Sodium Salt due to their high resolution and sensitivity for non-volatile and thermally labile compounds.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the simultaneous determination of Fosinopril and its impurities, including this compound. These methods typically utilize a non-polar stationary phase (such as C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

A variety of RP-HPLC methods have been developed and validated for the analysis of Fosinopril and its related substances. These methods are designed to be stability-indicating, meaning they can resolve the parent drug from its degradation products and synthesis-related impurities.

ParameterTypical Conditions
Stationary Phase Reversed-phase C8 or C18 columns
Mobile Phase A mixture of an aqueous buffer and an organic modifier
Organic Modifier Acetonitrile or Methanol (B129727)
Aqueous Buffer Phosphate or acetate (B1210297) buffer
pH Typically acidic to ensure the ionization state of the analytes

To achieve optimal separation of a complex mixture of Fosinopril and its numerous related substances, including the polar Dehydro Fosinopril, gradient elution is frequently employed. This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe and with good peak shape.

The optimization of the gradient program is a critical step in method development. It involves adjusting the initial and final mobile phase compositions, the rate of change of the organic modifier, and the duration of the gradient to maximize the resolution between adjacent peaks.

A representative gradient elution program for the analysis of Fosinopril and its impurities might start with a lower concentration of the organic modifier to retain and separate polar impurities like Dehydro Fosinopril, followed by a gradual increase to elute the main component and less polar impurities.

Ultraviolet (UV) detection is the most common method for the quantification of this compound in HPLC and UPLC analysis. The selection of an appropriate detection wavelength is crucial for achieving the desired sensitivity and selectivity. A Photo Diode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This capability is invaluable for peak purity analysis and for identifying co-eluting substances. The PDA detector allows for the confirmation of the identity of the Dehydro Fosinopril peak by comparing its UV spectrum with that of a reference standard.

DetectorApplication in Dehydro Fosinopril Analysis
UV Detector Quantitative analysis at a single, fixed wavelength.
PDA Detector Provides spectral information for peak identification and purity assessment across a range of wavelengths.

Gas Chromatography (GC) for Intermediate Analysis

While HPLC is the primary technique for the final product, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile intermediates that may be used in the synthesis of Fosinopril and could potentially lead to the formation of Dehydro Fosinopril. nih.gov GC is particularly well-suited for separating and quantifying volatile organic compounds. nih.gov

For GC analysis of any non-volatile intermediates, a derivatization step may be necessary to increase their volatility and thermal stability. The choice of derivatizing agent and reaction conditions would need to be carefully optimized. The development of a GC method would involve the selection of an appropriate column (based on polarity), optimization of the oven temperature program, and selection of a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Spectrometric Techniques for Structural Insights and Identification

Spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound, particularly when it is isolated as an unknown impurity or degradation product.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of Dehydro Fosinopril and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like Dehydro Fosinopril. By analyzing the fragmentation pattern, the structure of the molecule can be pieced together and confirmed.

These spectrometric techniques, when used in combination, provide unambiguous evidence for the identification and structural characterization of this compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS/TOF, MS(n))

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of drug impurities and degradation products like this compound. Techniques such as Time-of-Flight (TOF) MS and tandem mass spectrometry (MS(n)) provide high-resolution and fragmentation data essential for unambiguous characterization.

In the analysis of Fosinopril and its degradation products, LC-MS/TOF is instrumental in providing accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. nih.govresearchgate.net The high mass accuracy of TOF analyzers allows for the confident identification of this compound in complex matrices.

Tandem mass spectrometry (MS(n)) is employed to investigate the fragmentation pathways of Fosinopril and its degradation products. nih.govresearchgate.net By comparing the fragmentation pattern of this compound with that of the parent drug, structural similarities and differences can be elucidated, leading to a definitive identification. This comparative approach is a cornerstone of degradation product analysis. nih.govresearchgate.net The use of electrospray ionization (ESI) in the positive ion mode is often applied for the analysis of Fosinopril and its impurities. researchgate.net

Table 1: Illustrative Mass Spectrometry Data for Fosinopril Degradation Product Analysis

Analytical TechniqueApplication in this compound AnalysisKey Information Obtained
LC-MS/TOF Accurate mass measurement of the degradation product.Elemental composition and molecular formula confirmation.
MS(n) (Tandem MS) Elucidation of fragmentation patterns.Structural confirmation through comparison with the parent drug's fragmentation.
On-line H/D Exchange Identification of labile protons in the molecule.Further structural information and confirmation of proposed structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., High-Resolution NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. High-resolution NMR, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides detailed information about the chemical environment of individual atoms within a molecule.

While specific high-resolution NMR data for this compound is not extensively detailed in readily available literature, the general approach to its characterization would involve its isolation and subsequent analysis using a suite of NMR experiments. The structural changes from Fosinopril to its dehydro derivative would be readily apparent in the NMR spectra. For instance, the loss of two hydrogen atoms and the formation of a double bond would result in characteristic changes in the chemical shifts and coupling constants of the protons and carbons in the vicinity of the modification. The analysis of these spectral changes allows for the unambiguous confirmation of the dehydro structure. In cases where a degradation product is unstable and cannot be easily isolated, LC-NMR can be a valuable tool for structural confirmation.

Spectrophotometric Methods (e.g., Kinetic Spectrophotometry)

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of pharmaceutical compounds. These methods are often used in quality control settings for routine analysis.

For the analysis of Fosinopril and its degradation products, UV-Vis spectrophotometry and derivative spectrophotometry have been developed. researchgate.net Derivative spectrophotometry can be particularly useful for resolving the spectra of the parent drug and its impurities in a mixture, enhancing the selectivity of the analysis. researchgate.net Kinetic spectrophotometric methods have also been developed for the determination of Fosinopril. wisdomlib.org This approach is based on the reaction of the drug with an oxidizing agent, such as alkaline potassium permanganate (B83412), and measuring the rate of change of absorbance at a specific wavelength. wisdomlib.org The formation of a colored product allows for the quantification of the drug. wisdomlib.org While these methods are primarily reported for Fosinopril, they can be adapted for the quantification of this compound, especially in stability studies where the formation of this degradation product is monitored over time.

Table 2: Spectrophotometric Methods in the Analysis of Fosinopril and Related Compounds

MethodPrincipleWavelength(s)Application
Fourth Derivative Spectrophotometry Measurement at zero-crossing wavelengths to eliminate interference from co-formulated drugs.217.7 nm and 227.9 nm for Fosinopril. researchgate.netSimultaneous determination of Fosinopril in the presence of other compounds. researchgate.net
Kinetic Spectrophotometry Oxidation of the drug with alkaline potassium permanganate and measurement of the rate of change of absorbance.610 nm. wisdomlib.orgQuantification of Fosinopril in pure form and pharmaceutical formulations. wisdomlib.org

Application of Statistical and Chemometric Methods in Method Optimization

The development and optimization of analytical methods can be a complex process involving numerous variables. Statistical and chemometric approaches, such as Design of Experiments (DoE), are increasingly being used to systematically optimize and validate analytical methods, ensuring they are robust and reliable. americanpharmaceuticalreview.combiopharminternational.comthomasalittleconsulting.com

For the analysis of Fosinopril and its impurities, chemometric tools have been employed to optimize chromatographic conditions. researchgate.net Techniques such as central composite design (CCD) and artificial neural networks (ANN) have been used to study the influence of various factors, such as mobile phase composition, on the separation of the drug and its degradation products. researchgate.net This allows for the efficient identification of the optimal analytical conditions with a limited number of experiments. researchgate.net

Statistical analysis is also crucial for the validation of analytical methods. researchgate.net Tests such as the Student's t-test and F-test are used to compare the performance of newly developed methods with existing or reference methods to ensure that there are no significant differences in terms of accuracy and precision. researchgate.netresearchgate.net The validation of analytical methods according to the International Conference on Harmonisation (ICH) guidelines is a standard practice in the pharmaceutical industry and involves the statistical evaluation of various parameters, including linearity, accuracy, precision, and robustness. researchgate.netijfmr.comsemanticscholar.org

Table 3: Statistical and Chemometric Approaches in Analytical Method Development

ApproachApplicationOutcome
Design of Experiments (DoE) Optimization of chromatographic parameters (e.g., mobile phase, flow rate). americanpharmaceuticalreview.combiopharminternational.comthomasalittleconsulting.comIdentification of critical parameters and establishment of a robust design space for the analytical method. thomasalittleconsulting.com
Central Composite Design (CCD) To study the simultaneous effect of multiple variables on the analytical response. researchgate.netEfficient optimization of experimental conditions. researchgate.net
Artificial Neural Networks (ANN) Modeling complex relationships between input variables and output responses in method optimization. researchgate.netEnhanced predictive capability for method performance. researchgate.net
Statistical Validation (t-test, F-test) Comparison of the accuracy and precision of different analytical methods. researchgate.netresearchgate.netConfirmation of the suitability of a new method for its intended purpose. researchgate.net

Degradation Pathways and Stability Research

Forced Degradation Studies under Stress Conditions

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed. Studies on Fosinopril (B1673572) have shown that it undergoes degradation under specific stress conditions, while remaining stable under others. nih.gov

Hydrolysis is a primary pathway for drug degradation. Research indicates that the stability of the parent compound, Fosinopril, is significantly affected by hydrolytic conditions. nih.gov The molecule contains ester and amide linkages, which are susceptible to hydrolysis.

Acidic Conditions: Significant degradation is observed when the compound is exposed to acidic environments.

Basic Conditions: The compound also shows instability in basic solutions, where ester hydrolysis is typically accelerated. The active metabolite of Fosinopril, Fosinoprilat (B1673573), is known to be formed through extensive ester hydrolysis, particularly in basic solutions. researchgate.net

Neutral Conditions: Degradation is also noted under neutral hydrolytic stress. nih.gov

These findings suggest that the formation of degradation products, including potentially Dehydro Fosinopril Sodium Salt, is highly probable in aqueous solutions across a range of pH values.

Photostability testing exposes the drug substance to light to determine if it is susceptible to degradation upon exposure to light sources. In the case of Fosinopril, degradation was observed under photo-acidic conditions, indicating that the presence of both light and acid can accelerate its breakdown. nih.gov This susceptibility highlights the need for protective packaging for the drug product.

To assess thermal stability, the compound is typically exposed to high temperatures. Contrary to its susceptibility to hydrolysis and photolysis, Fosinopril was found to be stable under thermal stress conditions. nih.gov This suggests that dry heat is less likely to be a cause of degradation during manufacturing or storage.

Table 1: Summary of Forced Degradation Studies on Fosinopril This interactive table summarizes the stability of Fosinopril under various stress conditions, which informs the potential formation of this compound.

Stress Condition Status Observations
Hydrolytic (Acid) Degrades Significant degradation observed. nih.gov
Hydrolytic (Base) Degrades Significant degradation observed. nih.gov
Hydrolytic (Neutral) Degrades Degradation observed. nih.gov
Photolytic Degrades Degrades in photo-acidic conditions. nih.gov
Thermal Stable No significant degradation. nih.gov
Oxidative Stable No significant degradation. nih.gov

Identification and Characterization of Degradation Products

Following forced degradation, the crucial next step is the separation, identification, and characterization of the resulting degradation products (DPs). This process is vital for understanding the degradation pathways and for ensuring the safety and quality of the pharmaceutical product. Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry, are indispensable for this purpose. researchgate.net

Mass spectrometry (MS) is a powerful tool for the structural elucidation of unknown compounds. In the study of Fosinopril's degradation, a gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method was employed to detect the DPs. nih.gov

Techniques such as high-resolution time-of-flight mass spectrometry (MS/TOF) provide accurate mass measurements of the degradation products, allowing for the determination of their elemental composition. researchgate.net Further structural information is obtained through multi-stage mass spectrometry (MSn), which involves isolating a specific ion and fragmenting it to observe its constituent parts. By comparing the fragmentation patterns of the degradation products with that of the parent drug, a probable structure can be proposed. nih.gov In comprehensive studies, seven degradation products of Fosinopril were identified and characterized using these methods. researchgate.net

On-line Hydrogen/Deuterium (H/D) exchange is an advanced mass spectrometry technique used to confirm the structure of molecules by determining the number of labile hydrogens (typically those attached to oxygen, nitrogen, or sulfur). researchgate.net This information is particularly useful in distinguishing between isomers and confirming the presence of specific functional groups. In the characterization of Fosinopril's degradation products, on-line H/D exchange studies were conducted to ascertain the number of exchangeable hydrogens in each molecule. nih.govresearchgate.net This data, combined with the high-resolution mass and fragmentation data from MS/TOF and MSn studies, provides a high degree of confidence in the structural elucidation of the degradation products. nih.gov

Table 2: Analytical Techniques for Characterization of Degradation Products This interactive table outlines the modern analytical methods used to identify and confirm the structure of degradation products like this compound.

Technique Purpose Reference
LC-MS Separation and detection of degradation products. nih.gov
MS/TOF Provides accurate mass for determining elemental composition. researchgate.net
MSn Generates fragmentation patterns for structural elucidation. nih.gov
On-line H/D Exchange Confirms the number of labile hydrogens to aid in structural confirmation. researchgate.net

Major Degradation Products (e.g., Fosinoprilat / SQ 27519)

The primary and most significant degradation product of this compound is its active metabolite, Fosinoprilat. This conversion occurs through the hydrolysis of the ester prodrug. This biotransformation is rapid and complete, taking place in the gastrointestinal mucosa and the liver. Fosinoprilat, also known as SQ 27519, is the pharmacologically active diacid form of the parent compound.

Stress degradation studies conducted under various conditions—such as hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress—confirm that the compound is susceptible to degradation primarily under hydrolytic conditions. While stable against oxidative and thermal stress, this compound degrades in acidic and basic environments. One study identified seven distinct degradation products under different stress conditions using liquid chromatography-mass spectrometry (LC-MS) methods.

Identified Degradation Products of Fosinopril Sodium

Product NameAlternative NameFormation PathwaySignificance
FosinoprilatSQ 27519 / Fosinopril EP Impurity AHydrolysis of the ester groupPrincipal active metabolite and major degradation product.
β-ketoamide-Metal ion-mediated degradationIdentified as a transformation product in the presence of metal ions.
Phosphonic acid-Metal ion-mediated degradationFormed alongside β-ketoamide in metal ion-mediated reactions.

Degradation Kinetics and Mechanistic Studies

Kinetic studies provide a deeper understanding of the rate and mechanism of this compound degradation. Research involving metal ion participation, specifically with magnesium ions in a methanol (B129727) solution, has shown that the degradation follows a bimolecular process. The reaction rate is first-order with respect to both the metal ion and the fosinopril concentration.

This particular degradation pathway, mediated by metal ions, results in the formation of a β-ketoamide and a phosphonic acid. Further analysis using ³¹P-NMR, ¹H-NMR, and mass spectrometry helped postulate a mechanism for this transformation, identifying a key reactive intermediate that supports the proposed pathway. Interestingly, the degradation products themselves, including Fosinoprilat, were found to effectively slow down the metal ion-mediated reaction.

Stress degradation studies have systematically delineated the compound's stability profile. The degradation pathway has been established through the characterization of degradation products formed under hydrolytic (acidic, basic) and photolytic acidic conditions. These studies employed advanced analytical techniques like LC-MS/TOF and MSn to identify and characterize the structural details of the degradants, providing a mechanistic explanation for the observed transformations.

Summary of Degradation Kinetics and Mechanisms

ConditionKinetic ProfileMechanismKey Findings
Metal Ion Presence (Mg²⁺)Bimolecular; First-order in both metal ion and fosinopril.Metal-ion mediated transformation.A key reactive intermediate was characterized. Degradation products were found to retard the reaction.
Hydrolytic (Acidic, Basic)-Hydrolysis of ester and other susceptible bonds.Significant degradation occurs under both acidic and basic conditions.
Photolytic (Acidic)-Photo-degradation.Degradation observed under photo acidic conditions.
Oxidative & Thermal StressStable.-The compound showed stability against oxidative and thermal stress.

Impurity Profiling and Control Strategies

Classification and Source of Impurities

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the drug substance over time, and the presence of isomers. Understanding the origin of these impurities is fundamental to developing effective control strategies.

Synthesis Process-Related Impurities

Impurities can be introduced during the synthesis of Fosinopril (B1673572) Sodium from starting materials, intermediates, and reagents. These are known as process-related impurities. The manufacturing process of Fosinopril can sometimes result in the presence of unreacted starting materials or by-products from side reactions. For instance, starting materials such as trans-4-cyclohexyl-L-proline and benzyl-4-phenyl butyl phosphonyl acetate (B1210297) could potentially be present as impurities if not completely removed during purification. researchgate.net

The synthesis of Fosinopril Sodium can produce a mixture of four diastereomers. google.com The separation of the desired isomer is a critical step, and any residual undesired isomers are considered process-related impurities. The process often involves the formation of alkali metal salts to facilitate the crystallization and isolation of the correct isomer. google.com

Some identified process-related impurities of Fosinopril Sodium include:

Fosinopril EP Impurity A synzeal.com

Fosinopril EP Impurity K synzeal.com

Fosinopril USP Related Compound G synzeal.com

Degradation-Related Impurities

Fosinopril Sodium is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. nih.gov

Studies have shown that Fosinopril undergoes degradation under hydrolytic (acidic, basic, and neutral) and photolytic conditions. nih.gov However, it has been found to be stable against oxidative and thermal stress. nih.gov The degradation products are typically identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Key degradation pathways involve the hydrolysis of the ester and phosphinate groups within the Fosinopril molecule. nih.govnih.gov The active metabolite of Fosinopril, Fosinoprilat (B1673573), is formed by the in vivo hydrolysis of the phosphinate ester group. nih.govdrugbank.com

Isomers and Stereoisomers

Fosinopril has multiple chiral centers, which means it can exist as different stereoisomers. The desired therapeutic activity is associated with a specific stereoisomer. The synthesis process can yield a mixture of diastereomers, which must be separated to isolate the active form. google.com Any remaining undesired stereoisomers are considered impurities.

The IUPAC name for the active isomer is sodium (2S,4S)-4-cyclohexyl-1-{2-[(S)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl}pyrrolidine-2-carboxylate. drugbank.com Other isomers, such as the (2R,4S)-Fosinopril Sodium Salt, are considered impurities. clearsynth.com The control of stereoisomeric purity is a critical quality attribute for Fosinopril Sodium.

Analytical Methods for Impurity Detection and Quantification

The detection and quantification of impurities in Fosinopril Sodium require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. researchgate.net

Development of Specificity and Selectivity in Methods

The development of a stability-indicating analytical method is crucial to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. For Fosinopril Sodium, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. researchgate.net

These methods must demonstrate specificity, meaning they can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The selectivity of the method is demonstrated by the resolution of the Fosinopril peak from the peaks of its known impurities and degradation products. researchgate.net

One such method utilizes a Phenomenex RP18 column with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and 10% aqueous phosphoric acid (800:195:5 v/v/v). researchgate.net Another method developed for screening impurities used a SunFire C18 column with a mobile phase of methanol, 10 mM ammonium acetate buffer, and acetic acid (80:19.5:0.5 v/v/v). nih.gov The use of mass spectrometry (MS) detection in conjunction with liquid chromatography (LC-MS) provides a powerful tool for the identification and characterization of impurities. nih.govnih.gov

Quantification Parameters (Limit of Detection (LOD), Limit of Quantification (LOQ))

For the quantitative analysis of impurities, it is essential to determine the method's Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Solid State Chemistry and Supramolecular Interactions

Polymorphism and Amorphous Forms Research

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key area of study for Fosinopril (B1673572) Sodium. Research has identified at least two distinct polymorphic modifications of this compound. These polymorphs are reported to be enantiotropically related, meaning that one form is stable over a certain temperature and pressure range, while the other is stable over a different range.

The differences between these forms have been characterized using various analytical techniques, which reveal distinct solid-state properties.

Key Differentiators of Fosinopril Sodium Polymorphs:

Thermal Behavior: The polymorphs exhibit different melting points and heats of fusion.

Spectroscopy: Fourier transform infrared (FTIR) and solid-state 13C and 31P nuclear magnetic resonance (NMR) spectra show notable differences. Analysis of this data suggests that the molecular environment around the acetal side chain of Fosinopril Sodium differs between the two forms.

Diffraction: Powder X-ray diffraction (PXRD) patterns are unique for each polymorph, serving as a definitive fingerprint for identification. The crystalline nature of Fosinopril Sodium is highlighted by several intense peaks at various diffraction angles (2θ), including 4.7°, 8.0°, 15.2°, and 21.4° researchgate.net.

The origin of this polymorphism is postulated to be conformational differences, specifically the potential for cis-trans isomerization about the C6-N peptide bond within the proline moiety. This conformational flexibility allows the molecule to pack in different arrangements, leading to the observed polymorphic forms.

Analytical TechniqueObserved Differences Between Polymorphs
Differential Scanning Calorimetry (DSC)Distinct melting points and heats of fusion.
Powder X-ray Diffraction (PXRD)Unique diffraction patterns with different peak positions and intensities.
Fourier Transform Infrared (FTIR) SpectroscopyVariations in vibrational modes, particularly related to the acetal side chain.
Solid-State Nuclear Magnetic Resonance (NMR)Different chemical shifts in 13C and 31P spectra, indicating different local electronic environments.

Crystal Structure Analysis (e.g., X-ray Crystallography)

Detailed analysis of the crystal structure of Fosinopril Sodium provides fundamental insights into the forces governing its solid-state assembly. The structure is dominated by strong ionic interactions complemented by a network of weaker, directional bonds.

The crystal structure of Fosinopril Sodium is heavily influenced by the ionic bond between the sodium cation (Na+) and the carboxylate anion (COO-) of the proline moiety nih.gov. In the crystal lattice, sodium cations are organized along the shortest unit cell vector, forming a positively charged core. These cations are located between layers formed by the Fosinopril anions, creating a well-defined, charge-balanced architecture nih.gov. This fundamental ionic interaction is a primary driver of the crystal packing.

Supramolecular Synthon Design and Analysis

The study of supramolecular synthons—robust and predictable non-covalent interactions—is crucial for understanding and potentially engineering crystal structures. In Fosinopril Sodium, the molecular structure provides several functional groups capable of forming reliable synthons.

A thorough analysis of related proline-based ACE inhibitors has identified a portfolio of common supramolecular synthons, including O-H···O, N-H···O, and C-H···O interactions nih.gov. The carboxylate group of the proline is particularly important, participating in either single or bifurcated hydrogen bonds, which play a significant role in defining the supramolecular architecture of these types of crystals nih.gov.

The proline moiety is a critical structural component that dictates both the biological activity and the solid-state chemistry of many ACE inhibitors, including Fosinopril nih.gov. Its rigid, five-membered ring structure acts as a "supramolecular building block" or tecton nih.gov.

Key contributions of the proline moiety:

Conformational Influence: The proline ring can adopt different puckered conformations, and the amide bond preceding it can exist in either a cis or trans state. This conformational flexibility, particularly the cis-trans isomerization, is a likely source of polymorphism in Fosinopril Sodium nih.gov.

Hydrogen Bond Formation: The carboxylate group is a strong hydrogen bond acceptor, readily forming synthons with various donor groups that direct the crystal packing.

Hydrophobic Interactions: The cyclic aliphatic portion of the proline ring contributes to hydrophobic and van der Waals interactions, which, although weaker, are numerous and collectively add to the stability of the crystal lattice.

In essence, the proline moiety acts as a template, directing its appended functional groups into specific orientations that facilitate a highly organized and stable three-dimensional crystalline network nih.gov.

Analysis of Dehydro Fosinopril Sodium Salt: A Review of its

A comprehensive review of the solid-state chemistry of this compound, with a specific focus on its supramolecular interactions as elucidated by Hirshfeld surface analysis and fingerprint plots, reveals a notable absence of published research in this specific area. While the parent compound, Fosinopril Sodium, has been the subject of various physicochemical and analytical studies, including investigations into its polymorphism and behavior in solution, scientific literature lacks specific data on the crystallographic structure and detailed intermolecular interactions of the dehydro variant.

Extensive searches of chemical and crystallographic databases and the broader scientific literature did not yield any studies that have characterized the solid-state structure of this compound using single-crystal X-ray diffraction, which is a prerequisite for performing Hirshfeld surface analysis. Consequently, there are no available data, research findings, or data tables pertaining to the Hirshfeld surface analysis and fingerprint plots for this specific compound.

Hirshfeld surface analysis is a powerful computational tool used in crystal engineering and materials science to visualize and quantify intermolecular interactions within a crystal lattice. This method involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface is then used to generate two-dimensional "fingerprint plots" that summarize the types and nature of intermolecular contacts.

Typically, a Hirshfeld surface analysis would provide detailed insights into the following:

Identification and Quantification of Intermolecular Interactions: This includes the visualization of close contacts such as hydrogen bonds, halogen bonds, and other van der Waals forces.

Without experimental crystallographic data for this compound, it is not possible to generate or analyze its Hirshfeld surface or the corresponding fingerprint plots. The scientific community has yet to publish research that would enable such an analysis. Therefore, a detailed discussion under the specified outline, including data tables and specific research findings on the Hirshfeld surface analysis of this compound, cannot be provided at this time.

Pre Clinical and Mechanistic Pharmacology in Vitro and Animal Models

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism

Specific Competitive Inhibition by Fosinoprilat (B1673573)

Fosinoprilat acts as a specific competitive inhibitor of Angiotensin-Converting Enzyme (ACE). drugs.comwikipedia.orgnih.gov This inhibition prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II. biopharmanotes.com By competitively binding to the enzyme, fosinoprilat blocks the active site that would otherwise process angiotensin I, thereby reducing the formation of angiotensin II. nih.govdrugbank.comwikipedia.org This action is central to its therapeutic effects.

Binding Characteristics to ACE Active Site

Fosinoprilat contains a unique phosphinate group which is capable of specific and strong binding to the zinc ion located at the active site of the angiotensin-converting enzyme. drugs.combiopharmanotes.comresearchgate.net This interaction is a key feature of its inhibitory activity. High-resolution crystal structures of fosinoprilat in complex with both the N- and C-domains of ACE reveal that the inhibitor binds with high affinity, demonstrating numerous interactions throughout the prime and nonprime subsites of the enzyme. nih.gov The tight binding is evidenced by nanomolar inhibitory constant (Ki) values. nih.gov

Interaction with ACE Domains (C-domain vs. N-domain)

Somatic ACE possesses two catalytically active domains: the N-domain and the C-domain, which have distinct physiological roles and substrate specificities. nih.govnih.gov The C-domain is primarily involved in the regulation of blood pressure, while the N-domain is more associated with hematopoietic stem cell differentiation. nih.gov ACE inhibitors, including fosinoprilat, bind to and inhibit both domains, though they generally exhibit a much greater affinity for the C-domain. nih.gov

Kinetic and structural analyses have shown that fosinoprilat exhibits a degree of selectivity between the two domains. One kinetic study indicated a 27.4-fold selectivity for the C-domain over the N-domain, which was attributed to greater hydrophobic contacts. nih.govresearchgate.net However, other binding assays using different substrates have suggested a nearly 5-fold selectivity for the N-domain. nih.gov Despite these varying findings, it is clear that fosinoprilat interacts extensively with both domains of the ACE enzyme. nih.gov

Table 1: Domain Selectivity of Fosinoprilat

Domain Primary Function Fosinoprilat Selectivity Finding 1 Fosinoprilat Selectivity Finding 2
C-domain Blood Pressure Regulation nih.gov 27.4-fold preference nih.govresearchgate.net -
N-domain Hematopoietic Stem Cell Differentiation nih.gov - ~5-fold preference nih.gov

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) in Animal Models

In various animal models, fosinoprilat has been shown to effectively modulate the Renin-Angiotensin-Aldosterone System (RAAS). nih.govresearchgate.netnih.gov By inhibiting ACE, fosinoprilat leads to a significant reduction in plasma levels of angiotensin II. drugs.com This decrease in angiotensin II has several downstream effects, including reduced vasopressor activity and decreased aldosterone (B195564) secretion from the adrenal cortex. drugs.combiopharmanotes.com The reduction in aldosterone can lead to a small increase in serum potassium. drugs.com

Furthermore, the inhibition of angiotensin II production removes the negative feedback loop on renin secretion. drugs.com This results in an observable increase in plasma renin activity. drugs.comdrugbank.com Studies in conscious animal models have demonstrated the blood pressure-lowering and renal hemodynamic effects of fosinopril (B1673572). nih.gov In rats with thyroid dysfunction, fosinopril was shown to impact the components of the RAAS. researchgate.net Despite inconsistent evidence for circulating RAAS activation in chronic kidney diseases in some animal studies, RAAS inhibitors like fosinoprilat have proven effective for treating associated conditions like systemic arterial hypertension. nih.govescholarship.org

Interference with Kininase II and Bradykinin (B550075) Degradation

Angiotensin-Converting Enzyme is biochemically identical to an enzyme known as Kininase II. drugs.comhres.ca As a potent inhibitor of ACE, fosinoprilat consequently also inhibits Kininase II. researchgate.net The primary role of Kininase II is the degradation of bradykinin, a powerful vasodilator peptide. drugbank.combiopharmanotes.com

In Vitro Biotransformation of the Prodrug

Fosinopril is an ester prodrug that requires biotransformation to become pharmacologically active. pediatriconcall.comsmpdb.ca Following oral administration, fosinopril is rapidly and completely hydrolyzed to its active metabolite, fosinoprilat. nih.govnih.gov This hydrolysis is carried out by esterases located primarily in the gastrointestinal mucosa and the liver. nih.govnih.gov

Studies have shown that after an oral dose of radiolabeled fosinopril, approximately 75% of the radioactivity found in plasma is in the form of the active fosinoprilat. drugs.comnih.gov The remaining portion consists of metabolites such as a glucuronide conjugate of fosinoprilat (15-20%) and a p-hydroxy metabolite of fosinoprilat (about 5%). drugs.comnih.gov Since fosinoprilat itself is not biotransformed after intravenous administration, it is understood that the parent drug, fosinopril, is the precursor for these other metabolites. drugs.com The conversion to fosinoprilat is efficient, with negligible amounts of the unchanged prodrug found in plasma, indicating complete hydrolysis. nih.gov

Table 2: Plasma Metabolites After Oral Fosinopril Administration

Metabolite Percentage of Radioactivity in Plasma Activity
Fosinoprilat ~75% drugs.comnih.gov Active ACE Inhibitor drugs.com
Glucuronide Conjugate of Fosinoprilat 15-20% drugs.comnih.gov Devoid of ACE inhibitory activity drugs.com
p-hydroxy metabolite of fosinoprilat ~5% drugs.comnih.gov As potent as fosinoprilat (in rats) drugs.com
Fosinopril (unchanged) Negligible nih.gov Prodrug drugs.com

Non Clinical Metabolic Fate

Pathways of Biotransformation to Fosinoprilat (B1673573) and Other Metabolites

The primary metabolic pathway of Fosinopril (B1673572) involves the rapid and extensive hydrolysis of its ester group. wikipedia.orgdrugbank.com This biotransformation is primarily carried out by esterases located in the gastrointestinal mucosa and the liver. drugbank.comhres.ca The product of this hydrolysis is the active metabolite, Fosinoprilat, which is responsible for the therapeutic effects of the drug. wikipedia.orgdrugbank.comnih.gov

Following the administration of radiolabeled Fosinopril, the majority of the radioactivity detected in plasma corresponds to Fosinoprilat. hres.cadrugs.comdrugs.com This indicates that the conversion of Fosinopril to Fosinoprilat is the predominant metabolic event.

Identification of Specific Metabolites (e.g., Glucuronide Conjugates, p-hydroxy metabolite)

Beyond the principal active metabolite, Fosinoprilat, further metabolism of Fosinopril leads to the formation of other, less abundant metabolites. It is important to note that these metabolites appear to be derived from the parent drug, Fosinopril, rather than from Fosinoprilat itself. drugbank.comdrugs.com Studies have shown that Fosinoprilat is not significantly biotransformed after intravenous administration. drugbank.comdrugs.comdrugs.com

The two main identified metabolites are:

Glucuronide Conjugate of Fosinoprilat: This metabolite accounts for approximately 20% to 30% of the radioactivity in plasma after an oral dose of radiolabeled Fosinopril. hres.cadrugs.comdrugs.com This conjugate is considered to be devoid of ACE inhibitory activity. drugs.com

p-hydroxy metabolite of Fosinoprilat: This is a minor metabolite, representing about 1% to 5% of the plasma radioactivity. hres.cadrugs.comdrugs.com Interestingly, in animal studies (rats), this p-hydroxy metabolite has been shown to be as potent an inhibitor of angiotensin-converting enzyme (ACE) as Fosinoprilat. drugs.com

The relative plasma concentrations of Fosinopril and its major metabolites are summarized in the table below.

CompoundApproximate Percentage of Plasma RadioactivityACE Inhibitory Activity
Fosinoprilat 75%Active
Glucuronide Conjugate 20-30%Inactive
p-hydroxy metabolite 1-5%Active (in rats)

Comparative Excretion Pathways (Renal vs. Hepatic Elimination)

A distinguishing characteristic of Fosinopril and its metabolites is its dual excretion pathway, with significant elimination occurring through both renal (urine) and hepatic (feces) routes. wikipedia.orgdrugbank.com Following oral administration of radiolabeled Fosinopril, approximately half of the absorbed dose is excreted in the urine and the other half is excreted in the feces. drugbank.com

This balanced elimination is a notable feature compared to some other ACE inhibitors that are primarily cleared by the kidneys. wikipedia.org The dual pathway provides a compensatory mechanism; if renal function is impaired, a greater proportion of the drug can be eliminated via the hepatic route, and vice versa. wikipedia.org This contributes to a more predictable pharmacokinetic profile in patients with varying degrees of renal function.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalysis

The synthesis of Dehydro Fosinopril (B1673572) Sodium Salt and related compounds is a critical first step for enabling detailed study. Currently, specific synthetic routes targeting this dehydro analogue are not established in the literature. Future research would likely focus on developing efficient and stereoselective synthetic strategies.

Potential avenues for exploration include:

Selective Dehydrogenation: Investigating catalytic methods for the selective dehydrogenation of Fosinopril Sodium or its precursors. This could involve transition-metal catalysts (e.g., palladium, ruthenium) under controlled oxidative conditions to introduce unsaturation into the proline or cyclohexyl ring systems without degrading the sensitive phosphinate group.

Building Block Synthesis: Developing a synthetic route from novel building blocks that already contain the desired unsaturation. This approach offers greater control over the position and geometry of the double bond, which is crucial for later structure-activity relationship studies.

Enzymatic and Biocatalytic Methods: Exploring the use of enzymes or whole-cell biocatalysts to perform stereoselective dehydrogenation reactions. Biocatalysis could offer a greener and more efficient alternative to traditional chemical methods, potentially minimizing side-product formation.

The development of these pathways would be essential for producing the quantities of Dehydro Fosinopril Sodium Salt needed for comprehensive characterization and biological testing.

Advanced Spectroscopic and Structural Characterization Techniques

A complete understanding of this compound requires unambiguous confirmation of its molecular structure. While it is understood to be a dehydro-derivative of Fosinopril, the exact location and stereochemistry of the unsaturation are not defined in public-domain literature. Advanced analytical techniques would be indispensable for this characterization.

Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR studies would be paramount for elucidating the precise connectivity and stereochemistry of the molecule. The introduction of a double bond would lead to characteristic changes in chemical shifts and coupling constants compared to Fosinopril. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analysis, would confirm the molecular formula by providing a highly accurate mass measurement. researchgate.net Tandem MS (MS/MS) would be used to map the fragmentation pattern, providing further structural confirmation and helping to pinpoint the location of the unsaturation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify key functional groups and could reveal changes in bond vibrations resulting from the altered molecular structure compared to Fosinopril Sodium. nih.gov

X-ray Crystallography: Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive three-dimensional structure, resolving all questions of stereochemistry and conformation in the solid state. nih.gov

Table 1: Hypothetical Comparative Spectroscopic Data
TechniqueExpected Observation for Fosinopril SodiumHypothetical Observation for this compoundRationale for Difference
Mass Spec (M-Na)⁻~562.3 m/z~560.3 m/zLoss of two hydrogen atoms (mass of ~2 Da).
¹H NMRAliphatic signals corresponding to the saturated ring system.Appearance of new signals in the olefinic region (~5-7 ppm).Presence of vinylic protons (C=C-H).
¹³C NMRAbsence of signals >100 ppm (except carboxyl/carbonyl).Appearance of new signals in the sp² region (~120-140 ppm).Presence of sp² hybridized carbons in the new double bond.
³¹P NMRCharacteristic chemical shift for the phosphinate group.Potential shift in the ³¹P signal due to altered electronic environment.Changes in molecular geometry and electron density affecting the phosphorus nucleus.

Deeper Mechanistic Elucidation of ACE Interaction and Downstream Signaling

Assuming this compound is hydrolyzed in vivo to a dehydro-fosinoprilat active form, its primary mechanism of action would likely involve interaction with the angiotensin-converting enzyme (ACE). The key research question is how the structural modification affects this interaction.

Future mechanistic studies would need to address:

In Vitro ACE Inhibition Assays: Quantifying the inhibitory potency (IC₅₀ value) of the active form of Dehydro Fosinopril against ACE. This would determine if the compound is a more potent, less potent, or inactive inhibitor compared to Fosinoprilat (B1673573). nih.gov

Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Fosinoprilat is a competitive inhibitor, and it would be crucial to see if this mechanism is retained. drugbank.comfda.gov

Computational Docking and Molecular Dynamics: Using the crystal structure of ACE, molecular modeling could predict the binding pose of dehydro-fosinoprilat within the enzyme's active site. nih.gov These simulations would help visualize how the altered geometry impacts key interactions with the zinc ion and surrounding amino acid residues. nih.gov

Downstream Signaling Analysis: If the compound shows significant ACE inhibition, studies in relevant cell lines (e.g., endothelial cells) would be needed to measure its effect on downstream markers, such as angiotensin II production and bradykinin (B550075) levels, to confirm its functional impact. ahajournals.org

Design and Synthesis of Related Analogues for Structure-Activity Relationship Studies

The discovery of this compound would open the door to a new family of potential ACE inhibitors. A systematic investigation of its structure-activity relationship (SAR) would be a logical next step to optimize potency and other pharmacological properties. nih.govsemanticscholar.org This involves synthesizing a library of related analogues where specific parts of the molecule are systematically varied.

Key SAR questions would include:

Position of Unsaturation: Is the biological activity dependent on the location of the double bond? Analogues with unsaturation at different positions within the proline or cyclohexyl rings would need to be synthesized and tested.

Role of Stereochemistry: The stereochemistry of Fosinopril is critical for its activity. The introduction of a planar double bond alters the 3D shape, and the SAR of related chiral centers would need to be re-evaluated.

Modification of the Phosphinate Group: As the zinc-binding group, the phosphinate is essential for activity. youtube.com Investigating how the dehydro-modification electronically influences this group's binding affinity would be a key area of study.

Table 2: Illustrative Structure-Activity Relationship (SAR) Study Plan
Analogue SeriesStructural ModificationResearch QuestionHypothetical Outcome
Positional IsomersVarying the position of the double bond in the proline ring.Does the location of unsaturation affect ACE binding affinity?One isomer may show enhanced potency due to optimal geometry for active site binding.
Side-Chain AnaloguesReplacing the 4-phenylbutyl group with other hydrophobic chains.Is the original P1' side chain still optimal with the dehydro-proline core?A different side chain might better complement the altered shape of the molecule.
Ester ProdrugsSynthesizing different ester prodrugs of the active dehydro-fosinoprilat.Can oral bioavailability be modulated or improved?A different ester may offer a more favorable hydrolysis rate and absorption profile.

Application in New Pre-clinical Disease Models and Therapeutic Concepts

Should this compound or a related analogue demonstrate potent ACE inhibition and favorable properties, its efficacy would need to be evaluated in preclinical animal models of cardiovascular disease. nih.gov This step is crucial for establishing a potential therapeutic role.

Relevant preclinical models for investigation include:

Spontaneously Hypertensive Rats (SHR): This is a standard model for evaluating the antihypertensive effects of new compounds. oup.com The ability of the compound to lower blood pressure over time would be a primary endpoint.

Models of Cardiac Hypertrophy and Heart Failure: In models where heart failure is induced (e.g., by coronary artery ligation), the compound would be tested for its ability to prevent or reverse adverse cardiac remodeling, a key benefit of ACE inhibitors. ahajournals.orgcaymanchem.com

Models of Renal Disease: The effect of the compound on markers of kidney damage, such as proteinuria in models of diabetic nephropathy, would be important for exploring its potential for renal protection. drugbank.com

Furthermore, emerging therapeutic concepts could be explored. For instance, the unique structural features of Dehydro Fosinopril might confer different tissue penetration or off-target effects compared to existing ACE inhibitors, potentially opening new therapeutic possibilities that would need to be investigated in specialized animal models. oup.com The impact on longevity and age-related degeneration, as has been explored for other ACE inhibitors in models like C. elegans, could also represent a novel research direction. plos.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Dehydro Fosinopril Sodium Salt?

  • Methodological Answer : Synthesis typically involves esterification and salt formation under controlled pH conditions. Purification can be achieved via recrystallization using water-methanol mixtures, leveraging the compound’s solubility profile (soluble in water, methanol, and ethanol) . Chromatographic techniques, such as reverse-phase HPLC, are recommended for isolating impurities, with mobile phases containing acetonitrile and phosphoric acid gradients .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use FTIR to confirm the presence of ionized carboxylate groups and phosphinyl moieties. pKa determination (4–5.1 range) via potentiometric titration in alcohol-water mixtures ensures accurate ionization state analysis under experimental conditions. Sodium ion influence on molecular geometry can be studied using PM3 semi-empirical quantum mechanical calculations .

Q. What experimental protocols are used to assess solubility and stability in different solvents?

  • Methodological Answer : Conduct solubility studies in water, methanol, and ethanol at 25°C using gravimetric analysis. Stability is evaluated by monitoring degradation products via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months). Storage in sealed containers at controlled room temperature is critical to prevent hydrolysis .

Q. How are related compounds identified during quality control testing?

  • Methodological Answer : Employ HPLC with UV detection (206 nm) and a C18 column. System suitability tests using USP reference standards (e.g., Fosinopril Related Compounds A–F) resolve diastereomers and quantify impurities. Relative retention times and peak area ratios are calculated against the main compound, with acceptance criteria ≤0.3% for individual impurities .

Q. What validated approaches determine purity and impurity profiles?

  • Methodological Answer : Use a combination of mass spectrometry (LC-MS) for structural elucidation and ion chromatography for counterion analysis (e.g., sodium content). Heavy metal limits (≤0.002%) are verified via USP Method II, while water content is determined by Karl Fischer titration (≤0.2%) .

Advanced Research Questions

Q. How can stability studies resolve contradictions in degradation kinetics under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment testing pH (2–9) and temperature (25–60°C) effects. Monitor degradation pathways using high-resolution LC-MS to identify hydrolysis byproducts (e.g., free acid forms). Compare kinetic models (zero-order vs. first-order) to determine dominant degradation mechanisms .

Q. What methodologies assess drug-drug interactions between this compound and hydrochlorothiazide in combination therapies?

  • Methodological Answer : Develop a dual-detection HPLC method with gradient elution (acetonitrile/water/phosphoric acid) to separate both compounds. Validate using system suitability criteria (resolution ≥1.8 between hydrochlorothiazide and chlorothiazide). Pharmacodynamic synergy is evaluated in hypertensive rat models, measuring ACE inhibition and diuretic effects .

Q. How does the ACE inhibition mechanism of this compound differ from other ACE inhibitors like captopril?

  • Methodological Answer : Conduct comparative molecular docking studies using angiotensin-converting enzyme (ACE) crystal structures. Measure IC50 values in vitro using fluorogenic substrates. In vivo renal protection efficacy is assessed via serum creatinine doubling rates and glomerular filtration rates in diabetic nephropathy models, similar to captopril trials .

Q. What experimental designs optimize chromatographic separation of enantiomers and diastereomers in this compound?

  • Methodological Answer : Apply chemometric approaches (e.g., central composite design) to optimize Microemulsion Liquid Chromatography (MELC) parameters. Variables include surfactant concentration (e.g., sodium dodecyl sulfate), oil phase type, and column temperature. Resolution improvements are validated using chiral columns and polar organic mobile phases .

Q. How can researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer : Replicate solubility experiments using standardized USP protocols. Variables like ionic strength (adjusted with NaCl) and solvent purity are controlled. Data contradictions are analyzed via multivariate regression to identify confounding factors (e.g., residual solvents in crystallization steps) .

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